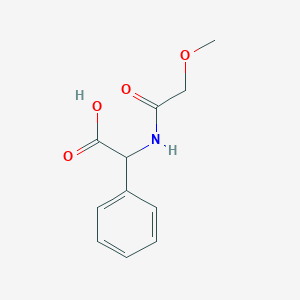

2-(2-Methoxyacetamido)-2-phenylacetic acid

描述

属性

IUPAC Name |

2-[(2-methoxyacetyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-7-9(13)12-10(11(14)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURWNLIROYAPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-(2-Methoxyacetamido)-2-phenylacetic Acid

Enantioselective Synthesis Approaches

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance. Several catalytic asymmetric methods are applicable to the synthesis of N-acyl-α-amino acids. One prominent strategy involves the asymmetric hydrogenation of α-enamide precursors. This method typically employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity.

Another powerful approach is the catalytic asymmetric alkylation of glycine (B1666218) derivatives. This can be achieved using a chiral phase-transfer catalyst to direct the stereoselective alkylation of a glycine imine Schiff base. Subsequent hydrolysis of the imine and acylation of the resulting amino acid with methoxyacetyl chloride would yield the desired product in an enantiomerically enriched form.

| Enantioselective Method | Catalyst/Reagent | Key Transformation | Potential Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of an α,β-unsaturated precursor | High enantioselectivity and yields |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Stereoselective C-C bond formation | Access to a variety of α-substituted amino acids |

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, for example | Diastereoselective alkylation | High diastereoselectivity and predictable stereochemistry |

This table presents representative examples of enantioselective methods applicable to the synthesis of chiral α-amino acids and their derivatives.

Convergent and Linear Synthesis Pathways

The construction of this compound can be designed following either a linear or a convergent synthetic pathway.

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be low for multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yields, greater flexibility, and suitability for complex molecules. | May require more complex planning and optimization of fragment coupling. |

This table provides a comparative overview of linear and convergent synthesis strategies.

Novel Catalyst Systems in Synthesis

Recent advances in catalysis offer innovative solutions for the synthesis of N-acyl-α-amino acids. Organocatalysis, for example, has emerged as a powerful tool for enantioselective synthesis, avoiding the use of potentially toxic and expensive metal catalysts. Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts could potentially be employed for the asymmetric synthesis of precursors to this compound.

Furthermore, biocatalysis, utilizing enzymes such as lipases or acylases, can offer highly selective and environmentally friendly routes for the synthesis and resolution of chiral amino acids and their derivatives. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor of the target molecule.

Derivatization and Structural Modification of the Parent Compound

The chemical structure of this compound offers several sites for derivatization and structural modification, allowing for the exploration of its chemical space and the potential fine-tuning of its properties.

Amidation and Esterification Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to produce a variety of esters. libretexts.org

Similarly, amidation of the carboxylic acid can be achieved by reacting it with an amine using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to form a diverse range of amides. Direct amidation catalyzed by transition metals like nickel has also been reported for phenylacetic acid derivatives and could be applicable here. nih.gov

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Ester |

| Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |

This table outlines common reagents for the esterification and amidation of carboxylic acids.

Modifications of the Phenyl Ring and Methoxyacetamido Group

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the substituent at the α-position, reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation could be used to introduce various functional groups onto the ring. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid side reactions with other functional groups in the molecule.

The methoxyacetamido group also presents opportunities for modification. The amide bond can be hydrolyzed under acidic or basic conditions to yield phenylglycine. libretexts.org While less common, modification of the methoxy (B1213986) group, for instance, through demethylation, could potentially be achieved using strong Lewis acids, although this might also affect other parts of the molecule.

Synthesis of Precursors and Analogues for Structure-Activity Relationship Studies

The foundation for the synthesis of this compound and its analogues lies in the preparation of substituted phenylglycine derivatives. These precursors are crucial for developing a comprehensive understanding of the structure-activity relationship (SAR), which correlates the chemical structure of a compound with its biological activity.

A variety of synthetic routes to substituted phenylglycines have been developed. One common approach involves the Strecker synthesis, where a substituted benzaldehyde (B42025) reacts with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another versatile method is the Bucherer-Bergs reaction, which utilizes a substituted benzaldehyde, potassium cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate that is subsequently hydrolyzed to the desired amino acid.

For the synthesis of analogues with diverse functionalities, various substituted anilines can be used as starting materials. For instance, N-substituted phenylglycines can be prepared by reacting a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then reduced. This method is amenable to a wide range of substituents on the aromatic ring, allowing for a systematic investigation of electronic and steric effects on biological activity.

The synthesis of N-(4-substituted phenyl)glycine derivatives has been explored to create compounds with potential anti-inflammatory properties. In these syntheses, the bifunctionality of molecules like 4-aminoacetophenone is utilized. The amino group can be converted to a glycine derivative, while the acetyl group serves as a point for further modification and derivatization, leading to a diverse library of analogues for SAR studies. nih.gov

The table below illustrates some of the key precursors and the synthetic methods employed for their preparation, which are instrumental in generating analogues of this compound for SAR analysis.

| Precursor/Analogue | Synthetic Method | Key Reagents | Purpose in SAR Studies |

|---|---|---|---|

| Substituted Phenylglycines | Strecker Synthesis | Substituted Benzaldehyde, NH3, HCN | Investigate electronic and steric effects of phenyl ring substituents. |

| N-Substituted Phenylglycines | Reductive Amination | Substituted Aniline, Glyoxylic Acid, Reducing Agent (e.g., H2/Pd-C) | Explore the impact of N-substituents on activity. google.com |

| Analogues with Modified Acyl Chains | N-Acylation | Phenylglycine, Various Acyl Chlorides/Anhydrides | Determine the influence of the acyl group's length, branching, and electronic properties. |

| p-Hydroxy Phenylglycine Analogues | From p-Benzoquinone | p-Benzoquinone, Methyl Lithioacetate, Amine | Study the effect of hydroxyl group substitution on the phenyl ring. figshare.com |

Advanced Reaction Mechanisms and Mechanistic Studies

The formation of the amide bond in this compound, typically through the N-acylation of 2-amino-2-phenylacetic acid (phenylglycine) with a methoxyacetylating agent, proceeds through a well-established yet intricate mechanism. Understanding this mechanism at a molecular level, including the nature of transition states and intermediates, is fundamental to optimizing reaction conditions and controlling product formation.

Exploration of Transition States and Intermediates

The N-acylation of an amino acid is a classic example of nucleophilic acyl substitution. The reaction is generally believed to proceed through a tetrahedral intermediate. When methoxyacetyl chloride is used as the acylating agent, the nitrogen atom of the amino group of phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

This initial attack leads to the formation of a transient, high-energy tetrahedral intermediate . This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, the methoxymethyl group, and the amino group of the phenylglycine moiety.

Computational studies on amide bond formation provide valuable insights into the geometry and energy of the transition states. For the reaction between a carboxylic acid and an amine, a four-membered transition state has been proposed where bonds are concurrently formed and broken. While the specifics can vary with the exact reactants and catalysts, the fundamental principle of a higher-energy transition state leading to and from a tetrahedral intermediate remains a cornerstone of the mechanism.

The reaction can be influenced by various factors, including the solvent, the presence of a base to neutralize the HCl byproduct, and the nature of the activating group on the methoxyacetic acid moiety. For instance, using methoxyacetic anhydride (B1165640) would involve a carboxylate leaving group instead of a chloride ion.

| Reaction Step | Key Species | Description |

|---|---|---|

| Nucleophilic Attack | Phenylglycine (amine), Methoxyacetyl Chloride (carbonyl) | The lone pair of electrons on the nitrogen atom of phenylglycine attacks the carbonyl carbon of methoxyacetyl chloride. |

| Formation of Tetrahedral Intermediate | Tetrahedral Adduct | A short-lived, high-energy intermediate with a tetrahedral carbon atom is formed. |

| Collapse of Intermediate | Transition State | The intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond. |

| Product Formation | This compound, HCl | The final amide product and hydrochloric acid are formed. |

Stereochemical Outcomes of Key Synthetic Steps

Given that 2-amino-2-phenylacetic acid is a chiral molecule, the stereochemical outcome of the N-acylation step is of paramount importance, especially if a specific stereoisomer of this compound is desired. The stereocenter is at the alpha-carbon of the phenylglycine moiety.

The N-acylation reaction itself, when performed on an enantiomerically pure starting material, generally proceeds with retention of configuration at the chiral center. This is because the reaction occurs at the amino group and does not directly involve the bonds to the chiral alpha-carbon. Therefore, if enantiomerically pure (R)- or (S)-phenylglycine is used, the corresponding (R)- or (S)-2-(2-Methoxyacetamido)-2-phenylacetic acid will be obtained.

However, a significant challenge in the synthesis and handling of phenylglycine and its derivatives is their susceptibility to racemization , particularly under basic or acidic conditions. The alpha-proton is relatively acidic due to the adjacent phenyl and carboxylic acid groups. Deprotonation can lead to the formation of a planar enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity.

The rate of racemization is influenced by factors such as the solvent, temperature, and the nature of substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring can increase the acidity of the alpha-proton, thereby accelerating racemization, while electron-donating groups can have the opposite effect. rsc.org

To achieve high stereochemical purity in the final product, it is crucial to employ mild reaction conditions for the N-acylation step and to carefully control the pH during workup and purification. The use of non-nucleophilic bases and aprotic solvents can help to minimize racemization.

Furthermore, diastereoselective synthesis can be a powerful tool when a chiral auxiliary is employed. For instance, the use of a chiral acylating agent could lead to the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound.

The table below summarizes the key factors influencing the stereochemical outcome of the synthesis.

| Factor | Influence on Stereochemistry | Mitigation/Control Strategy |

|---|---|---|

| Stereochemistry of Starting Phenylglycine | Directly determines the stereochemistry of the product (retention of configuration). | Use of enantiomerically pure starting materials. |

| Reaction Conditions (pH, temperature) | Harsh conditions (strong base/acid, high temperature) can induce racemization. | Employ mild reaction conditions, use non-nucleophilic bases, and maintain low temperatures. |

| Solvent | Protic solvents can facilitate proton exchange and potentially lead to racemization. | Use of aprotic solvents. |

| Substituents on the Phenyl Ring | Electron-withdrawing groups can increase the rate of racemization. rsc.org | Consideration of substituent effects in the synthetic design. |

| Chiral Auxiliaries/Reagents | Can induce diastereoselectivity in the acylation step. | Employment of stereoselective synthetic strategies. |

Stereochemical Aspects and Chiral Resolution

Investigation of Chirality and Stereoisomers of 2-(2-Methoxyacetamido)-2-phenylacetic Acid

This compound possesses a chiral center at the alpha-carbon atom, which is bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a methoxyacetamido group. The presence of this stereocenter gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-(2-Methoxyacetamido)-2-phenylacetic acid and (S)-2-(2-Methoxyacetamido)-2-phenylacetic acid.

A thorough review of scientific literature and chemical databases did not yield specific experimental studies investigating the chirality and stereoisomers of this compound. While the theoretical basis of its chirality is clear from its molecular structure, detailed research findings on the properties and characterization of its individual enantiomers are not publicly available.

Enantiomeric Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for stereoselective studies and applications. Various techniques are commonly employed for the resolution of chiral carboxylic acids. The following subsections discuss the potential application of these methods to the target compound.

Diastereomeric Salt Formation and Fractional Crystallization

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic acids. This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts with different physical properties, such as solubility. The differing solubilities allow for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the pure enantiomers of the original carboxylic acid.

Commonly used chiral bases for the resolution of acidic compounds include alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.

A comprehensive search of the available scientific literature revealed no specific studies detailing the diastereomeric salt formation and fractional crystallization for the resolution of this compound. Consequently, there is no data available on suitable resolving agents, crystallization solvents, or the efficiency of this method for this particular compound.

Chiral Chromatography (HPLC, GC) for Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Various types of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and synthetic polymers. The choice of the CSP and the mobile phase composition are crucial for achieving successful enantioseparation.

No specific methods or research findings have been published on the separation of the enantiomers of this compound using chiral HPLC or GC. Therefore, data on suitable chiral columns, mobile phases, and separation parameters are not available.

Enzymatic Kinetic Resolution (EKR) Approaches

Enzymatic kinetic resolution (EKR) is a highly selective method for resolving racemic mixtures. This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to catalyze a reaction with only one of the enantiomers at a significantly higher rate. For a racemic carboxylic acid, this could involve an esterification reaction where the enzyme selectively converts one enantiomer into its corresponding ester, leaving the other enantiomer unreacted. The resulting mixture of the ester and the unreacted acid can then be separated by conventional methods.

The success of an enzymatic kinetic resolution depends on finding a suitable enzyme with high enantioselectivity (E-value) for the target substrate. This typically involves screening a variety of commercially available enzymes under different reaction conditions (e.g., solvent, temperature, and acyl donor for esterification). Optimization of these parameters is then performed to maximize both the conversion and the enantiomeric excess of the product and the remaining substrate.

Once an effective enzyme system is identified, its substrate scope may be explored to understand how structural variations in the substrate affect the enzyme's activity and enantioselectivity. The enantioselectivity is a measure of how well the enzyme can differentiate between the two enantiomers.

A review of the scientific literature indicates that there are no published studies on the enzymatic kinetic resolution of this compound. As a result, there is no information available regarding enzyme screening, optimization, substrate scope, or the enantioselectivity of any enzymatic process for this specific compound.

Enantiomeric Purity Determination and Chiral Discrimination

The determination of enantiomeric purity is a critical aspect in the characterization of chiral molecules such as this compound. Various analytical techniques are employed to quantify the relative amounts of each enantiomer in a mixture, a value often expressed as enantiomeric excess (e.e.). This section details the application of spectroscopic methods for the chiral discrimination and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. Enantiomers are chemically identical and thus indistinguishable in an achiral solvent, producing identical NMR spectra. However, their discrimination can be achieved by introducing a chiral auxiliary, which interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are chemically distinct and will exhibit different NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

Two primary NMR methods for resolving enantiomeric signals are the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. libretexts.org This association is a rapid and reversible equilibrium. The differential interaction between the CSA and each enantiomer leads to a separation of their NMR signals. For a carboxylic acid like this compound, a common strategy involves using a chiral amine as a CSA. The acid-base interaction promotes the formation of transient diastereomeric salts. The enantiomeric excess can be calculated by integrating the distinct signals corresponding to each diastereomer.

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers. These newly formed diastereomers can then be analyzed by standard NMR. For this compound, its carboxylic acid functional group can be reacted with a chiral alcohol or amine to form a diastereomeric ester or amide, respectively. The resulting diastereomers will have distinct NMR signals, and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original sample.

The choice of the chiral auxiliary is crucial and often determined empirically. For phenylacetic acid derivatives, various chiral auxiliaries have been successfully employed. The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals depends on the strength of the interaction and the proximity of the observed nucleus to the chiral center. Protons closer to the stereocenter, such as the methine proton (α-proton) of the phenylacetic acid moiety, are most likely to show resolvable chemical shift differences.

| Proton | Expected Chemical Shift (ppm) in CDCl₃ (Approximate) | Potential for Enantiomeric Resolution (Δδ) |

| Phenyl (Ar-H) | 7.20-7.40 | Low to Moderate |

| Methine (α-CH) | ~5.50 | High |

| Methylene (CH₂) | ~4.00 | Moderate |

| Methoxy (B1213986) (OCH₃) | ~3.40 | Moderate |

This table is illustrative and based on typical values for similar structures. Actual chemical shifts and resolutions depend on the specific chiral auxiliary and experimental conditions used.

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical methods, such as optical rotation and circular dichroism, are fundamental techniques for the characterization of chiral molecules. These methods rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.

Optical Rotation: Optical rotation, or polarimetry, measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral molecule and is defined under standard conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent.

For the enantiomers of this compound:

The (R)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to the (S)-enantiomer.

A racemic mixture (50:50 of R and S) will exhibit no optical rotation.

The enantiomeric excess of a non-racemic mixture can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer, using the formula: e.e. (%) = ([α]observed / [α]max) × 100

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers produce CD spectra that are mirror images of each other. nih.gov

The chromophores within the this compound molecule, such as the phenyl ring and the amide group, are responsible for its CD signals. nih.gov The phenyl group typically exhibits electronic transitions in the UV region that give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. researchgate.net

CD spectroscopy is a highly sensitive method for:

Confirming the presence of a specific enantiomer: The shape and sign of the CD spectrum can be compared to a known standard.

Determining absolute configuration: By comparing experimental CD spectra with theoretical calculations or with spectra of structurally related compounds of known configuration.

Monitoring changes in stereochemistry: It can be used to follow the course of asymmetric reactions or racemization processes.

The combination of NMR for quantitative enantiomeric excess determination and chiroptical methods for qualitative confirmation and determination of absolute configuration provides a comprehensive approach to the stereochemical analysis of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 2-(2-Methoxyacetamido)-2-phenylacetic acid, the phenyl ring, the amide group, and the carboxylic acid group would be the primary contributors to the frontier orbitals. The phenyl ring's π-system and the lone pairs on the oxygen and nitrogen atoms are likely to be significant components of the HOMO. The LUMO is expected to be distributed over the π*-orbitals of the phenyl ring and the carbonyl groups of the amide and carboxylic acid moieties.

Based on DFT calculations of similar aromatic and N-acylated amino acid compounds, the HOMO-LUMO gap for this compound can be estimated to be in a range that suggests moderate stability and reactivity.

Table 5.1: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound (Illustrative Values)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 to 7.5 | Energy required to remove an electron |

Note: These are estimated values based on structurally related molecules and general principles of quantum chemistry. Specific experimental or computational data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the carboxylic acid and amide carbonyl groups, as well as the methoxy (B1213986) group, due to the high electronegativity of oxygen. These regions would be the primary sites for hydrogen bonding interactions. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, making it a hydrogen bond donor. The phenyl ring would display a more neutral potential, with some negative character above and below the plane of the ring due to the π-electron cloud.

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This allows for the determination of activation energies and the identification of the most favorable reaction route. For instance, the acylation of 2-amino-2-phenylacetic acid with methoxyacetyl chloride could be modeled to understand the energetics of the amide bond formation. Such studies provide insights that can be valuable for optimizing reaction conditions.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the target protein. A more negative score generally indicates a stronger and more favorable interaction.

While no specific molecular docking studies for this compound have been reported, its structural similarity to other N-acyl amino acids and phenylacetic acid derivatives suggests it could be investigated as an inhibitor for various enzymes. Potential targets could include proteases, kinases, or enzymes involved in metabolic pathways where phenylacetic acid derivatives are known to be active. A docking study would involve placing the molecule into the active site of a target enzyme and calculating the binding energy based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 5.2: Hypothetical Molecular Docking Results of this compound with a Generic Enzyme Active Site

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -6.0 to -9.0 | Indicates the predicted strength of the ligand-target interaction. |

| Hydrogen Bonds | 2-4 | Key interactions contributing to binding specificity and affinity. |

| Hydrophobic Interactions | Present | Interactions with nonpolar residues in the active site. |

Note: These are hypothetical values to illustrate the type of data obtained from a molecular docking study. The actual values would depend on the specific enzyme target.

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues in the enzyme's active site that interact with the ligand. This information is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds or salt bridges with basic residues like Arginine (Arg) or Lysine (Lys) in an active site. The amide carbonyl and methoxy oxygen atoms could also act as hydrogen bond acceptors. The phenyl ring could engage in hydrophobic or π-stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The specific interactions would, of course, be dependent on the topology and amino acid composition of the target enzyme's active site.

Molecular Dynamics Simulations

Conformational Flexibility and Stability in Solution

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations can model the behavior of a molecule in a solvent, typically water, to explore its accessible conformations and their relative stabilities.

A typical MD simulation protocol involves:

System Setup: The molecule of interest is placed in a simulation box filled with solvent molecules (e.g., water).

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to simulate physiological conditions. This allows the solvent molecules to relax around the solute.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), and the trajectory of each atom is recorded.

Analysis of the simulation trajectory can reveal key information about the molecule's dynamics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD indicates that the molecule is fluctuating around a stable average conformation.

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing certain conformations and in mediating interactions with the solvent. MD simulations can provide a detailed picture of the hydrogen bonding network.

For instance, computational studies on phenylacetic acid glucuronides have utilized modeling to understand their structure and reactivity, which is inherently linked to their conformation. nih.gov Such studies can calculate activation energies for intramolecular rearrangements, providing insights that correlate with experimental kinetic data. nih.gov

The following table illustrates hypothetical data that could be obtained from an MD simulation of this compound in solution.

| Dihedral Angle | Most Populated Range (degrees) | Occupancy (%) |

| C-C-N-C (Amide) | 170 to -170 | 85 |

| O-C-C-N (Methoxy) | 50 to 70 | 60 |

| C-Cα-C(phenyl)-C | -80 to -100 | 75 |

Protein-Ligand Complex Dynamics

When a small molecule binds to a protein, it forms a dynamic complex. MD simulations are instrumental in understanding the stability of this complex and the nature of the interactions that hold the ligand in the binding pocket.

The process is similar to that for a molecule in solution, but the system also includes the protein target. Analysis of the protein-ligand MD trajectory can provide insights into:

Binding Stability: The RMSD of the ligand within the binding site can indicate how stably it is bound. A low and stable RMSD suggests a stable binding mode.

Interaction Fingerprints: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues can be monitored throughout the simulation. This helps to identify the key residues responsible for binding.

Water Dynamics: Water molecules in the binding site can play a crucial role in mediating protein-ligand interactions. MD simulations can reveal the location and dynamics of these "bridging" water molecules.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects.

For example, computational docking studies of phenylacetic acid derivatives with biological targets like DNA and various enzymes have been performed to predict binding modes and interaction strengths. jspae.com While docking provides a static picture, subsequent MD simulations of the docked complex can refine the binding pose and provide a more realistic view of the dynamic interactions. jspae.com

Below is an example of a data table that could be generated from an MD simulation of this compound bound to a hypothetical protein target.

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Arg122 | Hydrogen Bond (donor) | 2.8 ± 0.3 | 92 |

| Phe256 | π-π Stacking | 4.5 ± 0.5 | 78 |

| Leu310 | Hydrophobic | 3.9 ± 0.4 | 85 |

| Wat5 | Water Bridge to Asp98 | 3.1 ± 0.2 | 65 |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery for deriving these relationships.

QSAR models are mathematical equations that correlate the chemical and physical properties of a series of compounds with their biological activities. The general workflow for developing a QSAR model is as follows:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), pKa.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR studies on this compound were not found, the principles can be illustrated with research on related compound classes. For instance, SAR studies on phenylacetic acid derivatives have been conducted to develop agonists for the hPPAR receptor, a target for metabolic diseases. nih.gov Such studies systematically modify the phenylacetic acid scaffold and correlate these structural changes with changes in biological activity.

A hypothetical QSAR study on a series of analogs of this compound might reveal the following relationships, as summarized in the table below.

| Structural Modification | Effect on Activity | Rationale (Hypothetical) |

| Substitution on the phenyl ring | Varies with position and nature of substituent | Electron-withdrawing groups at the para-position may enhance π-π stacking interactions in the binding pocket. |

| Alteration of the methoxyacetyl group | Sensitive to changes | The methoxy group may be a key hydrogen bond acceptor. |

| Modification of the acetic acid moiety | Generally decreases activity | The carboxylic acid is likely crucial for forming a salt bridge with a basic residue in the target protein. |

| Stereochemistry at the α-carbon | Significant impact | The (R)- or (S)-enantiomer may have a more favorable orientation in the chiral binding site of the target. |

Computational SAR approaches provide a rational basis for designing new compounds with improved potency and selectivity. By understanding the key structural features that govern biological activity, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Pre Clinical Biological Activity and Mechanistic Investigations

Mechanistic Insights into Anti-Microbial Activity (Pre-clinical)

There is no available pre-clinical research to provide insights into any potential anti-microbial activity or the corresponding mechanisms of 2-(2-Methoxyacetamido)-2-phenylacetic acid.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided.

Investigation of Cell Membrane Integrity Disruption

Research on the antibacterial effects of PAA against the plant pathogen Agrobacterium tumefaciens demonstrates its capacity to compromise cell membrane integrity. nih.govresearchgate.net Treatment with PAA leads to a significant increase in the relative electrical conductivity of the bacterial cell suspension, indicating a loss of membrane potential and increased permeability. nih.gov This disruption results in the leakage of essential intracellular components, such as nucleic acids and proteins, which is a key indicator of membrane damage. nih.govnih.gov For instance, after 10 hours of treatment, the leakage of proteins from PAA-treated cells was substantially higher than in control groups. nih.gov This evidence suggests that a primary mode of antibacterial action for PAA is the physical disruption of the cell membrane, leading to the loss of cellular homeostasis. nih.govnih.gov

Effects on Bacterial Metabolism and Protein Synthesis

Beyond physical membrane damage, phenylacetic acid exerts significant effects on core metabolic processes and protein synthesis in bacteria. nih.govnih.gov Studies have shown that PAA can inhibit total protein synthesis in bacterial cells. researchgate.net Furthermore, PAA treatment has been found to decrease the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net The inhibition of these enzymes disrupts cellular respiration and energy production, leading to a bacteriostatic or bactericidal effect. nih.gov

| Mechanism | Observed Effect | Indicator |

|---|---|---|

| Cell Membrane Disruption | Increased membrane permeability | Higher relative electrical conductivity |

| Leakage of intracellular contents | Increased extracellular nucleic acids (OD260) and proteins (OD280) | |

| Metabolic Inhibition | Disruption of the TCA cycle | Decreased activity of Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH) |

| Inhibition of Macromolecule Synthesis | Suppression of protein production | Reduced total protein synthesis |

Role as a Precursor or Metabolite in Defined Biological Systems

Phenylacetic acid and its derivatives are integral components of various biological pathways, acting as signaling molecules in plants and as central intermediates in microbial catabolism. researchgate.netmdpi.com

Enzymology of Catabolic Pathways Involving Phenylacetic Acid Derivatives

The bacterial degradation of phenylacetic acid is a well-characterized "hybrid" aerobic pathway that involves a series of enzymatic reactions encoded by the paa gene cluster. mdpi.comnih.gov This pathway is found in approximately 16% of sequenced bacterial genomes. mdpi.com The process begins with the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA ligase (PaaK). nih.gov

Unlike typical aerobic degradation pathways that hydroxylate the aromatic ring directly, the PAA pathway employs a multicomponent monooxygenase complex (PaaABCDE) to form a reactive ring 1,2-epoxide intermediate. mdpi.com This epoxide is then isomerized by PaaG into an unusual seven-membered ring structure, an oxepin-CoA. mdpi.com Subsequent steps involve hydrolytic ring cleavage by a bifunctional enzyme, PaaZ, followed by a series of reactions analogous to fatty acid β-oxidation, catalyzed by enzymes such as PaaF, PaaH, and PaaJ, ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA. mdpi.comnih.gov

| Enzyme(s) | Reaction Step | Substrate | Product |

|---|---|---|---|

| PaaK (Phenylacetyl-CoA ligase) | Activation | Phenylacetic acid | Phenylacetyl-CoA |

| PaaABCDE (Monooxygenase complex) | Epoxidation | Phenylacetyl-CoA | 1,2-Epoxyphenylacetyl-CoA |

| PaaG (Isomerase) | Isomerization | 1,2-Epoxyphenylacetyl-CoA | 2-Oxepin-2(3H)-ylideneacetyl-CoA |

| PaaZ (Hydrolase/Oxidase) | Ring Cleavage & Oxidation | 2-Oxepin-2(3H)-ylideneacetyl-CoA | 3-Oxo-5,6-dehydrosuberyl-CoA |

| PaaJ, PaaF, PaaH | β-Oxidation-like reactions | Various CoA intermediates | Acetyl-CoA & Succinyl-CoA |

Biosynthetic Routes in Microorganisms or Plants

Phenylacetic acid is synthesized by both plants and microorganisms, primarily from the amino acid L-phenylalanine. frontiersin.orgnih.gov

In Plants: PAA is recognized as a natural auxin, a class of plant hormones that regulate growth and development. researchgate.netnih.gov Though generally less potent than the primary auxin, indole-3-acetic acid (IAA), PAA is often present in plant tissues at significantly higher concentrations. researchgate.net The main biosynthetic route proceeds from phenylalanine to phenylpyruvate (PPA) through the action of dehydratase enzymes. frontiersin.org PPA then undergoes decarboxylation to form phenylacetaldehyde, which is subsequently oxidized to yield phenylacetic acid. frontiersin.org

In Microorganisms: Various bacteria and fungi also produce PAA from L-phenylalanine. frontiersin.org The biosynthetic pathway mirrors the one found in plants, involving the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and a final oxidation step to produce PAA. frontiersin.org This compound can play a role in plant-microbe interactions and also serves as an antimicrobial agent. wikipedia.org

Future Research Directions and Potential Academic Applications

Development of Novel Biocatalytic Processes

The structure of 2-(2-Methoxyacetamido)-2-phenylacetic acid makes it an ideal candidate for the development of novel biocatalytic processes, particularly for the production of optically pure amino acids. Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis.

One promising avenue of research is the use of enzymes, such as acylases and amidases, for the kinetic resolution of racemic mixtures of this compound. harvard.eduacs.org In this process, an enzyme selectively hydrolyzes one enantiomer of the N-acylamino acid, leaving the other enantiomer untouched. This allows for the separation of the two enantiomers, yielding optically pure D- and L-amino acids, which are valuable building blocks in the pharmaceutical industry. nih.gov

Furthermore, the development of dynamic kinetic resolution processes could lead to theoretical yields of up to 100% of the desired enantiomer. researchgate.net This involves the in-situ racemization of the unreacted enantiomer, allowing it to be continuously converted to the desired product by the stereoselective enzyme. nih.gov Research in this area would focus on identifying or engineering novel enzymes with high stereoselectivity and efficiency for this specific substrate or its derivatives.

| Enzyme Class | Reaction Type | Potential Application |

|---|---|---|

| Acylase I | Enantioselective hydrolysis of N-acylamino acids | Kinetic resolution of racemic this compound |

| D-aminoacylase | Hydrolysis of N-acyl-D-amino acids | Dynamic kinetic resolution in the presence of a racemase |

| L-amidase | Hydrolysis of L-amino acid amides | Production of L-phenylglycine derivatives |

| N-acyl amino acid racemase | Racemization of N-acylamino acids | Used in conjunction with stereoselective hydrolases for dynamic kinetic resolution |

Application as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of a vast array of complex and biologically active molecules, particularly in the pharmaceutical industry. nih.govenamine.net The enantiomerically pure forms of this compound, obtained through methods like biocatalytic resolution, can serve as versatile starting materials or key intermediates in the asymmetric synthesis of more complex structures. researchgate.net

The presence of a carboxylic acid and an amide group provides two reactive handles for further chemical transformations. These functional groups allow for the formation of peptide bonds, esterifications, and other coupling reactions, enabling the incorporation of the phenylacetic acid moiety into larger molecular scaffolds. The methoxyacetyl group can also be potentially modified or cleaved to introduce further diversity.

Use as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools for elucidating the intricacies of biological pathways. The structure of this compound can be modified to create probes for studying various cellular processes. For instance, by attaching a fluorescent reporter group or a reactive group for cross-linking, derivatives of this compound could be used to identify and characterize protein-protein interactions or to map the active sites of enzymes.

Given its resemblance to naturally occurring amino acids, it is plausible that derivatives of this compound could interact with enzymes involved in amino acid metabolism or transport. Phenylacetic acid itself is a known metabolite and has been implicated in various biological processes. Therefore, labeled versions of this compound could be used to trace its metabolic fate and to identify the enzymes and transporters that interact with it.

Another potential application is in the development of boronate-based probes. The phenyl group could be functionalized with a boronic acid moiety, creating a probe capable of detecting reactive oxygen species like hydrogen peroxide, which are important signaling molecules in many biological pathways. nih.gov

Advancements in Computational Methodologies for Predicting Interactions and Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov In the context of this compound, computational methodologies can be employed to predict its interactions with biological targets and to understand its chemical reactivity.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict its behavior in chemical reactions. researchgate.net Molecular docking simulations can be used to model the interaction of this compound with the active sites of enzymes, providing a rational basis for designing more potent inhibitors or better substrates for biocatalytic applications.

Furthermore, machine learning and deep learning approaches are increasingly being used to predict chemical reactivity and biological activity. nih.govacs.org By training models on large datasets of known chemical reactions and biological activities, it may be possible to predict the potential applications of this compound and its derivatives with a high degree of accuracy. These computational approaches can accelerate the discovery process by prioritizing the most promising candidates for experimental validation. frontiersin.org

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of electronic structure and reaction mechanisms | Understanding of chemical reactivity and stability |

| Molecular Docking | Simulation of ligand-protein binding | Prediction of binding affinity and mode of interaction with enzymes |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in solution or bound to a protein | Insights into conformational changes and binding stability |

| Machine Learning/Deep Learning | Prediction of properties based on molecular structure | Prediction of biological activity, reactivity, and potential as a biocatalytic substrate |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyacetamido)-2-phenylacetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize multi-database synthesis prediction tools (e.g., REAXYS, BKMS_METABOLIC) to identify plausible precursors and reaction pathways. For example, coupling methoxyacetamide derivatives with phenylacetic acid precursors via amidation, using coupling agents like EDCI or HOBt in anhydrous DMF . Optimize solvent systems (e.g., toluene/water mixtures) and temperature profiles based on analogous reactions for acetamide derivatives . Monitor reaction progress via TLC (hexane:ethyl acetate 9:1) and purify via recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology : Perform comprehensive characterization using:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., PubChem data) to verify methoxy ( ppm) and acetamido ( ppm) groups .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bending (~1550 cm) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related phenylacetic acid derivatives .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store under inert conditions (argon atmosphere) at 2–8°C, away from moisture and strong oxidizers/acids. Stability studies suggest degradation occurs at >40°C or in polar protic solvents (e.g., methanol) . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic asymmetric synthesis?

- Methodology : Apply density functional theory (DFT) to model transition states for enantioselective reactions. For example, simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict enantiomeric excess (ee). Validate models against experimental data from REAXYS_BIOCATALYSIS .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct meta-analysis of bioassay data (e.g., antioxidant, anti-inflammatory) with attention to:

- Experimental variables : Cell line specificity (e.g., RAW 264.7 vs. HEK293), concentration ranges (µM vs. mM), and solvent effects (DMSO tolerance) .

- Statistical rigor : Apply ANOVA or machine learning to identify outliers and confounders .

Q. How does the methoxy group influence the metabolic fate of this compound in in vitro hepatic models?

- Methodology : Use LC-MS/MS to track metabolites in hepatocyte incubations. Compare with structurally similar compounds (e.g., 2-Methylacetoacetic acid) to identify O-demethylation or glucuronidation pathways. Reference metabolic databases (e.g., EPA DSSTox) for fragmentation patterns .

Q. What crystallographic techniques are optimal for analyzing polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。